Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate
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Overview
Description
Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate is an organic compound with the molecular formula C9H14O7 It is a derivative of malonic acid and contains a dioxane ring, which is a six-membered ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate typically involves the reaction of malonic acid derivatives with dioxane-based intermediates. One common method involves the use of (R,R)-(+)-tartaric acid as a starting material. The synthesis proceeds through several steps, including esterification, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various esters, amides, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- Diisopropyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Uniqueness
Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate is unique due to its specific stereochemistry and functional groups.
Properties
Molecular Formula |
C10H16O8 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
dimethyl 2-[(4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]propanedioate |
InChI |
InChI=1S/C10H16O8/c1-15-8(13)7(9(14)16-2)10-17-4-5(12)6(3-11)18-10/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,10?/m0/s1 |
InChI Key |
RBEJOAOGNVUEIH-HIJFXMFQSA-N |
Isomeric SMILES |
COC(=O)C(C1OC[C@@H]([C@H](O1)CO)O)C(=O)OC |
Canonical SMILES |
COC(=O)C(C1OCC(C(O1)CO)O)C(=O)OC |
Origin of Product |
United States |
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